2-(Azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine

Description

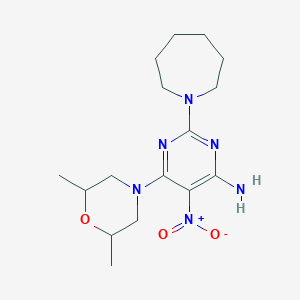

2-(Azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is a pyrimidine derivative with a nitro group at position 5 and two distinct heterocyclic substituents: an azepane ring at position 2 and a 2,6-dimethylmorpholine moiety at position 4. Its molecular formula is C₂₁H₃₂N₆O₃ (calculated molecular weight: 440.53 g/mol), though this may vary slightly depending on isotopic composition and protonation states.

Properties

IUPAC Name |

2-(azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O3/c1-11-9-21(10-12(2)25-11)15-13(22(23)24)14(17)18-16(19-15)20-7-5-3-4-6-8-20/h11-12H,3-10H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAGPHRLABBZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The general synthetic route may involve:

Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

Introduction of the Azepane and Morpholine Moieties: This step involves the nucleophilic substitution reactions where azepane and morpholine derivatives are introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate their signaling pathways.

DNA/RNA Interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s 2,6-dimethylmorpholine group at position 6 distinguishes it from BW80764 (4-benzylpiperidine) and Ia (phenyl/chlorophenyl). Morpholine derivatives often improve aqueous solubility due to their oxygen atom’s polarity .

- Hydrogen Bonding: Unlike the 5-[(4-fluoroanilino)methyl] analog, which exhibits intramolecular N–H⋯N hydrogen bonding (N4⋯N5 distance: 2.982 Å), the target compound’s azepane and morpholine substituents likely prioritize intermolecular interactions (e.g., C–H⋯F or π–π stacking) for crystal packing .

Physicochemical Properties

- Solubility : The 2,6-dimethylmorpholine group in the target compound likely improves water solubility compared to BW80764’s benzylpiperidine, which is more lipophilic.

- Crystal Packing: Weak C–H⋯F and π–π interactions stabilize the 5-[(4-fluoroanilino)methyl] analog’s crystal structure, whereas the target compound’s bulkier substituents may favor van der Waals interactions .

Biological Activity

2-(Azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound consists of an azepane ring and a morpholine moiety, which are known for their roles in various biological interactions. The presence of a nitro group on the pyrimidine ring further enhances its chemical reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃ |

| Molecular Weight | 286.32 g/mol |

| Structural Features | Azepane ring, Morpholine ring, Nitro group |

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The azepane and morpholine components can facilitate binding to these targets, potentially leading to various pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might modulate receptor activity, influencing signaling pathways related to cell proliferation or apoptosis.

- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting potential in treating infections.

Antimicrobial Activity

Studies have shown that compounds containing azepane and morpholine rings exhibit significant antimicrobial properties. For instance:

- Compound A : Demonstrated effective inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Anticancer Activity

Research into structurally similar pyrimidine derivatives has revealed promising anticancer activities:

- Compound B : Induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 50 µM.

Case Studies

Several case studies have explored the biological activities of related compounds:

-

Case Study 1: Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial activity of a morpholine-containing compound.

- Findings : The compound showed significant inhibition against Gram-positive bacteria with an MIC of 16 µg/mL.

-

Case Study 2: Anticancer Properties

- Objective : Assess the cytotoxic effects of a nitro-substituted pyrimidine.

- Findings : The study reported a dose-dependent reduction in cell viability in breast cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(azepan-1-yl)-6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine, and how can intermediates be characterized?

- Methodology : Utilize multi-step nucleophilic substitution reactions, starting with halogenated pyrimidine precursors. Key intermediates (e.g., 6-methyl-2-phenylpyrimidine derivatives) can be synthesized via aminomethylation or thiolation, as described in analogous pyrimidine syntheses .

- Characterization : Employ -NMR and -NMR to confirm substitution patterns. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for morpholine and azepane substituents, as demonstrated in structurally similar compounds .

Q. Which analytical techniques are most effective for characterizing the crystal structure and hydrogen-bonding interactions of this compound?

- Techniques : Single-crystal X-ray diffraction is essential for determining dihedral angles between the pyrimidine core and substituents. For example, intramolecular N–H⋯N hydrogen bonds (observed in related pyrimidines) stabilize six-membered rings, with dihedral angles ranging from 12° to 86° . Weak C–H⋯O and C–H⋯π interactions further stabilize the lattice .

- Data Interpretation : Compare crystallographic data to polymorphic forms of analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to identify conformational flexibility .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in bioactivity data across polymorphic forms or stereoisomers?

- Approach : Perform density functional theory (DFT) calculations to model hydrogen-bonding networks and substituent orientations. For instance, polymorphic forms of N-(4-chlorophenyl)-pyrimidine derivatives exhibit variations in dihedral angles (5.2° vs. 6.4°), which correlate with bioactivity differences .

- Validation : Cross-reference computational results with experimental bioassays (e.g., antimicrobial activity) to identify structure-activity relationships (SARs) .

Q. What strategies mitigate synthetic challenges in introducing nitro and amine groups at adjacent positions on the pyrimidine ring?

- Optimization : Use protecting groups (e.g., tert-butoxycarbonyl) for the C4-amine during nitration at C5. Reductive amination or palladium-catalyzed coupling can introduce azepane and morpholine moieties post-nitration .

- Troubleshooting : Monitor reaction progress via LC-MS to detect byproducts (e.g., over-nitration or ring degradation). Adjust solvent polarity (e.g., DMF vs. THF) to control regioselectivity .

Q. How do steric and electronic effects of 2,6-dimethylmorpholine and azepane substituents influence pharmacological properties?

- SAR Analysis : Compare log values and steric bulk of substituents using molecular docking. The 2,6-dimethylmorpholine group enhances metabolic stability by reducing cytochrome P450 interactions, while the azepane ring improves solubility via increased conformational flexibility .

- Experimental Testing : Synthesize analogs with alternative heterocycles (e.g., piperidine vs. azepane) and assay for target binding affinity (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.